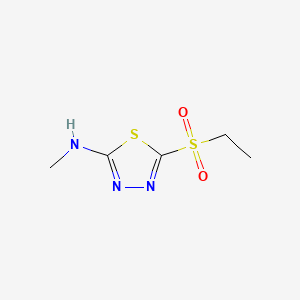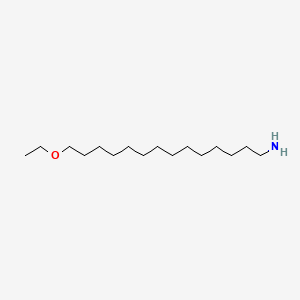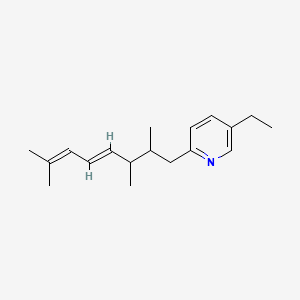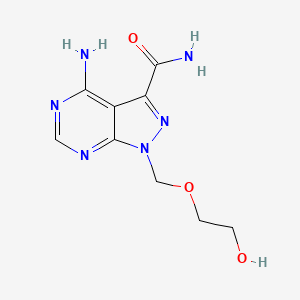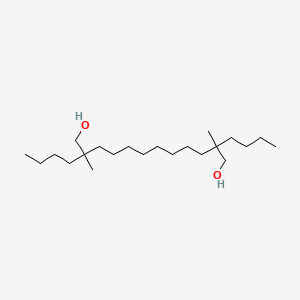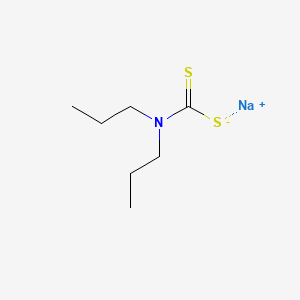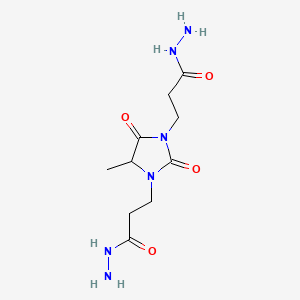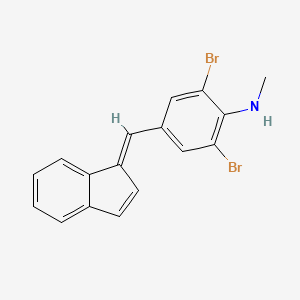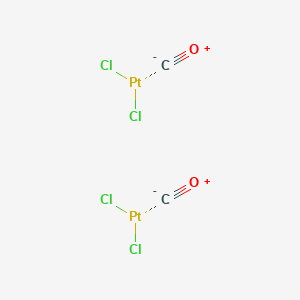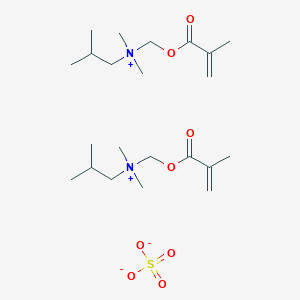
Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate is a zwitterionic monomer used in the synthesis of polysulfobetaines. These polymers are electrically neutral and contain both cationic and anionic groups within a single monomer unit. The compound is known for its interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate typically involves the reaction of methacryloyl chloride with 3-(dimethylamino)-2,2-dimethylpropanol in the presence of a base to form the intermediate. This intermediate is then reacted with sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale polymerization processes. The monomer is polymerized using free-radical initiators under controlled conditions to produce polysulfobetaines. These processes are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate undergoes various types of chemical reactions, including:
Polymerization: The compound can be polymerized to form polysulfobetaines.
Substitution Reactions: The methacryloyloxy group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Free-radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Polysulfobetaines: These are the primary products formed during polymerization.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of electrically neutral polymers with unique properties.
Biology: Employed in the development of biocompatible materials for drug delivery and formulation.
Medicine: Utilized in the creation of hemocompatible materials for medical devices.
Industry: Applied in the production of antifouling coatings and membranes for protein separation
Mechanism of Action
The compound exerts its effects through its zwitterionic nature, which allows it to interact with both cationic and anionic species. This interaction is crucial for its antielectrolyte behavior and biocompatibility. The molecular targets and pathways involved include the formation of stable complexes with various ions and molecules, enhancing its utility in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Another zwitterionic monomer used in similar applications.
N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine: Known for its use in the synthesis of polysulfobetaines.
Uniqueness
Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate is unique due to its specific structure, which provides enhanced biocompatibility and hemocompatibility compared to other similar compounds. Its ability to form stable complexes with a wide range of ions makes it particularly valuable in biomedical and industrial applications .
Properties
CAS No. |
98072-24-3 |
|---|---|
Molecular Formula |
C22H44N2O8S |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
dimethyl-(2-methylprop-2-enoyloxymethyl)-(2-methylpropyl)azanium;sulfate |
InChI |
InChI=1S/2C11H22NO2.H2O4S/c2*1-9(2)7-12(5,6)8-14-11(13)10(3)4;1-5(2,3)4/h2*9H,3,7-8H2,1-2,4-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
YARMIMBNBZXONF-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C[N+](C)(C)COC(=O)C(=C)C.CC(C)C[N+](C)(C)COC(=O)C(=C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


